
Methyl 3,4-dibromobenzoate
Overview
Description
Methyl 3,4-dibromobenzoate is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4-dibromobenzoate can be synthesized through the bromination of methyl benzoate. The process involves the following steps:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce bromine atoms at the 3 and 4 positions on the benzene ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dibromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form methyl 3,4-dibromobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: Methyl 3,4-dibromobenzyl alcohol.
Oxidation: Methyl 3,4-dibromobenzoic acid.
Scientific Research Applications
Methyl 3,4-dibromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 3,4-dibromobenzoate involves its interaction with specific molecular targets. The bromine atoms on the benzene ring make it a reactive compound, capable of undergoing nucleophilic substitution reactions. This reactivity allows it to modify biological molecules, such as proteins and nucleic acids, thereby affecting their function. The ester group facilitates its incorporation into larger molecular frameworks, enhancing its utility in synthetic chemistry .
Comparison with Similar Compounds
- Methyl 2,4-dibromobenzoate
- Methyl 2,5-dibromobenzoate
- Methyl 3,5-dibromobenzoate
Comparison: Methyl 3,4-dibromobenzoate is unique due to the specific positioning of the bromine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as methyl 2,4-dibromobenzoate and methyl 2,5-dibromobenzoate, this compound exhibits distinct chemical behavior and applications. For instance, the 3,4-dibromo substitution pattern may offer different steric and electronic effects, impacting its reactivity in nucleophilic substitution and other reactions .
Biological Activity
Methyl 3,4-dibromobenzoate (MDBB) is a compound that has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of MDBB, supported by relevant data, case studies, and research findings.
MDBB is an aromatic ester characterized by the presence of two bromine substituents at the 3 and 4 positions of the benzoate ring. Its synthesis typically involves the bromination of methyl benzoate, which can be optimized using various reaction conditions to enhance yield and purity. The compound's structure allows it to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Mechanism of Biological Activity
MDBB exhibits biological activity primarily through its interactions with biomolecules such as proteins and nucleic acids. The bromine substituents increase its reactivity, allowing it to modify these biomolecules, which can lead to various biological effects:
- Antimicrobial Properties : MDBB has shown potential antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of cellular processes in bacteria and fungi.
- Enzyme Inhibition : Studies indicate that MDBB can inhibit key metabolic enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are crucial for maintaining physiological functions, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease .
- Cytotoxicity : Research has demonstrated that MDBB exhibits cytotoxic effects on certain cancer cell lines. This suggests a potential application in cancer therapy, although further studies are required to elucidate the specific pathways involved .
Comparative Analysis with Similar Compounds
To understand MDBB's unique properties, it is useful to compare it with structurally similar compounds. The following table summarizes key features of MDBB and its isomers:
Compound | Unique Features |
---|---|
This compound | Specific positioning of bromine enhances reactivity |
Methyl 2,4-dibromobenzoate | Different steric effects due to bromine positioning |
Methyl 2,5-dibromobenzoate | Varies in electronic properties affecting reactivity |
Methyl 3,5-dibromobenzoate | Exhibits different reaction pathways compared to others |
The positioning of bromine atoms significantly influences the compound's reactivity profile and potential applications in drug design .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that MDBB exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that MDBB could be a candidate for developing new antimicrobial agents .
- Enzyme Inhibition Studies : Research investigating the inhibition of AChE by MDBB revealed IC50 values ranging from 2.53 ± 0.25 nM to 25.67 ± 4.58 nM against human carbonic anhydrase isoenzymes I and II. This suggests that MDBB could have therapeutic implications for diseases characterized by cholinergic dysfunctions .
- Cytotoxicity Evaluation : MDBB was tested on various cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity. Further exploration into its mechanism revealed that MDBB induces apoptosis in cancer cells through reactive oxygen species (ROS) generation .
Properties
IUPAC Name |
methyl 3,4-dibromobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBRMXRXKPVNRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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